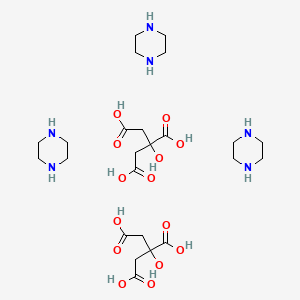

Piperazine Citrate

Descripción

This compound is the citrate salt of piperazine, a cyclic amine with anthelminthic property. This compound is a gamma-aminobutyric acid GABA receptor agonist and blocks the activity of acetylcholine at the neuromuscular junction thereby altering neuronal cell membrane permeability and causing hyperpolarization. This results in flaccid paralysis of worm musculature allowing the worm to become dislodged by peristalsis and expelled from the body.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954.

RN given refers to parent cpd

See also: Piperazine (has active moiety).

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazine Citrate in Helminths

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine citrate, a widely used anthelmintic, exerts its primary effect on helminths by inducing a flaccid paralysis, which leads to the expulsion of the parasite from the host's gastrointestinal tract. This technical guide delineates the core mechanism of action of piperazine, focusing on its role as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. Through a comprehensive review of electrophysiological and pharmacological studies, this document provides quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its molecular pathway and experimental workflows. The targeted action of piperazine on helminth-specific GABA receptor isoforms underscores its therapeutic selectivity and provides a foundation for the rational design of novel anthelmintic agents.

Core Mechanism of Action: GABA Receptor Agonism

The primary molecular target of piperazine in nematodes is the GABA receptor located on the somatic muscle cells.[1][2] Piperazine functions as a GABA agonist, mimicking the action of the endogenous inhibitory neurotransmitter, GABA.[1][2] This interaction triggers a cascade of events at the neuromuscular junction, culminating in the paralysis of the worm.

The binding of piperazine to the helminth GABA receptor activates the receptor's associated chloride ion channel.[2] This leads to an influx of chloride ions (Cl-) into the muscle cell, causing hyperpolarization of the cell membrane. Hyperpolarization increases the negative charge inside the neuron, making it less likely to fire an action potential. This inhibitory effect suppresses muscle contraction, resulting in a state of flaccid paralysis.

The paralyzed worm is unable to maintain its position within the host's intestine and is subsequently expelled by the natural peristaltic movements of the gut. Notably, this mechanism of action does not directly kill the helminth, but rather facilitates its removal from the host.

Signaling Pathway of Piperazine Action

References

An In-depth Technical Guide to Piperazine Citrate as a GABA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, a widely used anthelmintic agent, exerts its primary pharmacological effect through its action as a γ-aminobutyric acid (GABA) receptor agonist. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies related to the interaction of this compound with GABA receptors. The document focuses on its well-established role in nematodes and explores the contrasting and limited data available for its effects on mammalian systems. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Piperazine and its salts, including this compound, have been utilized for decades in veterinary and human medicine for the treatment of intestinal nematode infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2][3] The therapeutic efficacy of piperazine is attributed to its ability to induce flaccid paralysis in these parasitic worms, leading to their expulsion from the host's gastrointestinal tract.[1][2] This paralysis is a direct consequence of piperazine's agonistic activity at GABA receptors located on the neuromuscular junctions of nematodes.

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates. It mediates its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors. The action of piperazine is primarily targeted at the GABA-A-like receptors in nematodes.

This guide will delve into the technical details of this compound's interaction with GABA receptors, presenting available quantitative data, outlining experimental protocols, and providing visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action in Nematodes

Piperazine acts as a selective GABA receptor agonist on the muscle membrane receptors of nematodes. This binding mimics the effect of the natural ligand, GABA, leading to the opening of chloride ion channels. The subsequent influx of chloride ions into the muscle cell causes hyperpolarization of the cell membrane. This increased negative charge within the cell raises the threshold for depolarization, making the muscle cell less excitable and unresponsive to stimulatory neurotransmitters like acetylcholine. The resulting state of flaccid paralysis prevents the worm from maintaining its position within the host's intestines, leading to its passive expulsion.

The selectivity of piperazine for nematode GABA receptors is a key aspect of its therapeutic profile. Vertebrates primarily utilize GABA in the central nervous system, and the isoforms of GABA receptors in nematodes differ from those in mammals, contributing to the drug's relatively low toxicity in the host.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and efficacy of this compound at GABA receptors is predominantly available for nematode species. There is a notable lack of such data for mammalian GABA receptors in the public domain.

Table 1: Efficacy of this compound on Nematode GABA Receptors

| Species | Assay Type | Parameter | Value (mM) | Reference |

| Pratylenchus penetrans | Behavioral Assay (Paralysis) | EC50 | 12.3 | |

| Meloidogyne incognita | Behavioral Assay (Paralysis) | EC50 | 13.4 | |

| Heterodera glycines | Behavioral Assay (Paralysis) | EC50 | 14.4 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Piperazine at the Nematode Neuromuscular Junction

The binding of piperazine to the nematode's GABA-A-like receptor initiates a direct signaling cascade leading to muscle paralysis.

Experimental Workflow for GABA-A Receptor Binding Assay

This workflow outlines the key steps in a radioligand binding assay to determine the affinity of a compound for the GABA-A receptor.

Detailed Experimental Protocols

Protocol for GABA-A Receptor Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of a test compound to GABA-A receptors in rat brain tissue.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

Test compound (this compound)

-

Centrifuge, homogenizer, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold binding buffer and repeat the centrifugation. This wash step is typically repeated three times.

-

Resuspend the final pellet in binding buffer to a desired protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]muscimol.

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add the radioligand, membrane preparation, and a high concentration of unlabeled GABA.

-

For competitive binding, add the radioligand, membrane preparation, and varying concentrations of this compound.

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

-

Protocol for Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol describes the expression of GABA receptors in Xenopus oocytes and the electrophysiological recording of this compound's effects.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding GABA receptor subunits (e.g., nematode UNC-49 subunits)

-

ND96 solution

-

Two-electrode voltage clamp setup (amplifier, micromanipulators, electrodes)

-

Perfusion system

-

GABA solution

-

This compound solution

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with the cRNA encoding the desired GABA receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a control solution of GABA to elicit a baseline current response.

-

Apply solutions containing varying concentrations of this compound and record the resulting currents.

-

To test for agonism, apply this compound alone. To test for modulation, co-apply this compound with GABA.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of the test compound.

-

Construct a dose-response curve by plotting the current amplitude against the concentration of this compound.

-

Determine the EC50 or IC50 from the curve.

-

Piperazine and Mammalian GABA Receptors: A Point of Contrast

While this compound is a clear agonist at nematode GABA receptors, its effect on mammalian GABA receptors is not well-characterized, and there is a conspicuous absence of quantitative binding or efficacy data for this compound itself. However, studies on piperazine derivatives have revealed a contrasting pharmacological profile.

Several 1-substituted piperazine derivatives have been shown to act as antagonists at human α1β2γ2 GABA-A receptors. For example, 1-(2-chlorophenyl)piperazine (2CPP) was found to be a potent antagonist with an IC20 value of 46 µM. This suggests that the core piperazine structure can interact with mammalian GABA-A receptors, but the nature of this interaction (agonist vs. antagonist) is highly dependent on the substitutions on the piperazine ring.

The observed central nervous system side effects of high doses of piperazine in mammals, such as somnolence or, paradoxically, the worsening of epileptic seizures, may be due to off-target effects or a complex, uncharacterized interaction with mammalian GABA receptors or other neurotransmitter systems. Further research is required to elucidate the precise molecular targets of piperazine in the mammalian CNS.

Conclusion

This compound's role as a GABA receptor agonist is well-established in the context of its anthelmintic action in nematodes. Its selective activation of nematode GABA-A-like receptors leads to hyperpolarization and flaccid paralysis of the parasite. Quantitative data, though limited, provides insight into its efficacy in various nematode species. In stark contrast, the direct interaction of this compound with mammalian GABA receptors remains poorly understood, with studies on its derivatives suggesting a potential for antagonistic activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this compound and its derivatives at both invertebrate and vertebrate GABA receptors, which could inform the development of more selective anthelmintics and provide a better understanding of its potential off-target effects.

References

The Anthelmintic Spectrum of Piperazine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, a heterocyclic amine, has long been utilized as an anthelmintic agent in both human and veterinary medicine. Its efficacy is primarily directed against specific nematode populations, namely roundworms and pinworms. The mechanism of action involves the modulation of neurotransmission in susceptible helminths, leading to flaccid paralysis and subsequent expulsion from the host. This technical guide provides a comprehensive overview of the anthelmintic spectrum of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its activity.

Introduction

Introduced in the 1950s, this compound became a widely used treatment for infections caused by Ascaris lumbricoides (human roundworm) and Enterobius vermicularis (human pinworm).[1][2] Its application also extends to veterinary medicine for the control of ascarid infections in various domestic animals.[3] The drug's mode of action targets the neuromuscular system of the parasites, offering a selective toxicity profile.[4] This document serves as a technical resource, consolidating data on its spectrum of activity and providing detailed methodologies for its evaluation.

Mechanism of Action

This compound's primary anthelmintic effect is achieved through its action as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of susceptible nematodes.[4] This interaction leads to a cascade of events culminating in the paralysis of the worm.

-

GABA Receptor Agonism: Piperazine mimics the action of the inhibitory neurotransmitter GABA. It binds to GABA-gated chloride channels on the muscle cells of the helminth.

-

Hyperpolarization: The binding of piperazine to these receptors increases the influx of chloride ions (Cl-) into the muscle cell. This influx of negative ions causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli.

-

Flaccid Paralysis: The state of hyperpolarization leads to a flaccid paralysis of the worm's somatic musculature. The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract.

-

Expulsion: The host's natural peristaltic movements then expel the immobilized, but still living, worms from the body.

Some evidence also suggests that piperazine may interfere with the production of succinate, a key component in the anaerobic metabolism of Ascaris, which could contribute to the depletion of the parasite's energy reserves.

Signaling Pathway at the Nematode Neuromuscular Junction

Anthelmintic Spectrum and Efficacy

The anthelmintic activity of this compound is primarily focused on ascarid nematodes. Its efficacy against other types of helminths is limited.

Human Helminths

This compound is effective against:

-

Ascaris lumbricoides (Roundworm): It is a drug of choice for the treatment of ascariasis.

-

Enterobius vermicularis (Pinworm): It is also used for the treatment of enterobiasis.

It is generally considered ineffective against hookworms (Ancylostoma duodenale and Necator americanus), whipworm (Trichuris trichiura), and tapeworms (Taenia spp.).

Veterinary Helminths

In veterinary medicine, this compound is used to treat infections with:

-

Ascarids:

-

Toxocara canis and Toxascaris leonina in dogs.

-

Toxocara cati in cats.

-

Parascaris equorum in horses.

-

Ascaris suum in pigs.

-

Toxocara vitulorum in cattle.

-

Ascaridia galli in poultry.

-

-

Nodular worms: Oesophagostomum species in pigs.

-

Hookworms: While some sources indicate activity against hookworms in dogs and cats, its efficacy is generally considered lower than other available anthelmintics.

Quantitative Efficacy Data

The efficacy of this compound can vary depending on the parasite species, host, and dosage regimen.

| Host | Parasite | Dosage | Efficacy Metric | Efficacy (%) | Citation(s) |

| Human (Children) | Ascaris lumbricoides | Single dose, repeated after 2 weeks | Cure Rate (Low Infection) | 53 | |

| Cure Rate (Moderate Infection) | 31 | ||||

| Cure Rate (Heavy Infection) | 36 | ||||

| Human | Ascaris lumbricoides | Single dose | Cure Rate | Almost 100 | |

| Cattle (Calves) | Toxocara vitulorum | 200 mg/kg body weight, single dose | EPG Reduction (Day 21) | 100 | |

| Pigs | Ascaris suum | 200 mg/kg body weight | Worm Count Reduction | 99 - 100 | |

| Oesophagostomum spp. | 200 mg/kg body weight | Worm Count Reduction | 99 - 100 | ||

| Dogs (Pups) | Toxocara canis | Two doses, 5-7.5 hours apart | Worm Clearance (Corrected) | 52 | |

| Poultry | Ascaridia galli | 150 mg/kg body weight | Worm Elimination | 97 - 100 |

Experimental Protocols

The evaluation of the anthelmintic efficacy of this compound involves both in vitro and in vivo experimental models.

In Vitro Anthelmintic Assay using Pheretima posthuma

This assay is a common preliminary screening method due to the anatomical and physiological resemblance of the earthworm Pheretima posthuma to intestinal roundworms.

Materials:

-

Adult Indian earthworms (Pheretima posthuma), 5-6 cm in length.

-

Normal saline solution.

-

This compound (reference standard).

-

Test extracts/compounds.

-

Petri dishes.

-

Warm water bath (50°C).

-

Stopwatch.

Procedure:

-

Worm Collection and Preparation: Collect adult earthworms from moist soil and wash them with normal saline to remove any adhering debris.

-

Preparation of Test Solutions: Prepare different concentrations of the test compounds and the reference standard (e.g., this compound at 10 mg/ml) in normal saline. A control group with normal saline only should be included.

-

Exposure of Worms: Place a group of earthworms (e.g., six worms) in a Petri dish containing a specific volume (e.g., 50 ml) of the test or control solution.

-

Observation for Paralysis and Death:

-

Time of Paralysis: Record the time taken for each worm to become paralyzed. Paralysis is noted when the worm does not move even when shaken vigorously.

-

Time of Death: Record the time of death for each worm. Death is confirmed when the worm shows no movement upon vigorous shaking and when dipped in warm water (50°C). The fading of their body color can also be an indicator.

-

-

Data Analysis: Compare the time taken for paralysis and death in the test groups with the reference standard and control groups.

In Vivo Fecal Egg Count Reduction Test (FECRT) in Cattle

The FECRT is a standard method to evaluate the efficacy of an anthelmintic in a herd.

Materials:

-

A group of at least 10-15 cattle with naturally acquired gastrointestinal nematode infections.

-

This compound.

-

Weighing scales or weigh band.

-

Rectal gloves.

-

Sample collection bags.

-

Microscope, slides, and counting chamber (e.g., McMaster slide).

-

Flotation solution (e.g., saturated sodium chloride).

Procedure:

-

Animal Selection: Select a group of cattle of similar age and management history that have not been treated with an anthelmintic for at least 8 weeks. The animals should have a pre-treatment fecal egg count of at least 150 eggs per gram (EPG).

-

Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

-

Treatment: Weigh each animal and administer the correct dose of this compound according to the manufacturer's instructions.

-

Post-Treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.

-

Fecal Egg Count:

-

For each sample, weigh a specific amount of feces (e.g., 2 grams).

-

Mix the feces thoroughly with a known volume of flotation solution.

-

Fill the chambers of a McMaster slide with the suspension.

-

Allow the eggs to float to the surface for a few minutes.

-

Count the number of eggs within the grid of the McMaster slide under a microscope.

-

Calculate the EPG for each sample.

-

-

Calculation of Efficacy: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Experimental Workflow for Anthelmintic Drug Discovery

Conclusion

This compound remains a relevant anthelmintic with a well-defined, albeit narrow, spectrum of activity. Its mechanism of action, centered on the antagonism of nematode GABA receptors, provides a clear rationale for its efficacy against ascarids. While newer, broad-spectrum anthelmintics have been developed, the established efficacy and safety profile of this compound ensures its continued use in specific clinical and veterinary contexts. The experimental protocols detailed herein provide a framework for the continued evaluation of piperazine and the discovery of new anthelmintic compounds.

References

In Vivo Efficacy and Mechanism of Action of Piperazine Citrate against Ascaris lumbricoides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ascariasis, caused by the parasitic roundworm Ascaris lumbricoides, remains a significant global health concern, affecting over a billion people worldwide, with a disproportionate impact on children in low- and middle-income countries.[1] Piperazine citrate has long been a therapeutic agent for this infection, valued for its specific mode of action that leads to the safe expulsion of the parasite. This technical guide provides a comprehensive overview of the in vivo effects of this compound on Ascaris lumbricoides, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying biological and experimental processes. The primary mechanism of piperazine is the induction of flaccid paralysis in the worm by acting as a GABA (gamma-aminobutyric acid) receptor agonist at the neuromuscular junction.[2][3] This paralytic effect prevents the worm from maintaining its position within the host's intestine, leading to its expulsion through normal peristaltic activity.[2][4]

Mechanism of Action

This compound's anthelmintic activity is primarily centered on its interaction with the neuromuscular system of Ascaris lumbricoides. Unlike other anthelmintics that cause spastic paralysis, piperazine induces a flaccid paralysis, which is considered a safer therapeutic outcome as it reduces the risk of worm migration and potential intestinal obstruction.

Primary GABAergic Agonism

The principal mechanism of piperazine is its action as a GABA receptor agonist. In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle relaxation. Piperazine binds to and activates GABA-gated chloride channels on the somatic muscle cells of Ascaris. This activation increases the influx of chloride ions (Cl-), leading to hyperpolarization of the muscle cell membrane. The hyperpolarized state makes the muscle cells less excitable and unable to contract, resulting in a state of flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are passively expelled with the feces. Electrophysiological studies have demonstrated that piperazine increases the resting potential of Ascaris muscle cells and suppresses their pacemaker activity, similar to the effects of stimulating inhibitory nerve fibers.

Secondary Effects on Neuromuscular Transmission

In addition to its primary GABAergic action, piperazine also impacts other aspects of neuromuscular function in Ascaris. It has been shown to block the stimulating action of acetylcholine (ACh) at the neuromuscular junction. This blockade of cholinergic transmission further contributes to the paralytic effect on the worm.

Furthermore, piperazine has been observed to reduce the production of succinate by Ascaris lumbricoides. Succinate production is a critical part of the anaerobic metabolism that supplies energy for muscle contraction in the parasite. The inhibition of succinate formation, therefore, depletes the worm's energy reserves, further impairing its motility.

Figure 1. Signaling pathway of this compound at the Ascaris neuromuscular junction.

Quantitative Data on In Vivo Effects

The efficacy of this compound has been evaluated in numerous clinical and experimental settings. The following tables summarize key quantitative data regarding its pharmacodynamics and clinical effectiveness.

Table 1: Pharmacodynamic and Efficacy Data

| Parameter | Value | Reference |

| Mechanism of Action | GABA Receptor Agonist | |

| Primary Effect | Flaccid Paralysis | |

| Time to Paralysis | 1–2 hours post-dose | |

| Time to Expulsion | 6–24 hours post-dose | |

| Effective Paralytic Concentration | 8-12 μg/g of worm tissue |

Table 2: Clinical Efficacy in Human Ascariasis

| Infection Severity | Cure Rate (Single Dose Regimen*) | Reference |

| Low | 53% | |

| Moderate | 31% | |

| Heavy | 36% | |

| General (with purgative) | High efficacy, complete expulsion |

*Note: The single-dose regimen consisted of two single doses administered within a 2-week period. Cure rates were found to be lower in more severe infections, and reinfection occurred more rapidly. Co-administration with a purgative like castor oil has been shown to improve the complete expulsion of worms, especially in heavy infections.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for evaluating the in vivo efficacy of anthelmintics like this compound.

Protocol: In Vivo Efficacy Study in a Murine Model of Ascariasis

This protocol is adapted from established methods for studying larval ascariasis in mice.

Objective: To determine the efficacy of this compound in reducing the larval burden of Ascaris suum in experimentally infected mice.

Materials:

-

Ascaris suum embryonated eggs

-

6-8 week old BALB/c mice

-

This compound solution

-

Oral gavage needles

-

5% sodium hypochlorite for de-coating eggs

-

Standard laboratory animal housing and care facilities

Procedure:

-

Infection: Administer a calculated dose of 2,500 fully embryonated Ascaris suum eggs to each mouse via oral gavage.

-

Treatment: At a predetermined time post-infection (e.g., day 3 or 5), divide the mice into a treatment group and a placebo control group. Administer this compound to the treatment group via oral gavage. The dosage should be based on established literature (e.g., 75 mg/kg). The control group receives the vehicle (e.g., water).

-

Larval Recovery: At a specific endpoint (e.g., day 7 or 8 post-infection), euthanize the mice. Perfuse the lungs and liver to recover migrating larvae.

-

Quantification: Count the number of larvae recovered from the lungs and liver of each mouse under a microscope.

-

Data Analysis: Calculate the percentage reduction in larval burden in the treated group compared to the control group using the formula: [(Mean larvae in control - Mean larvae in treated) / Mean larvae in control] * 100. Statistical significance is determined using an appropriate test (e.g., t-test or Mann-Whitney U test).

Protocol: Human Clinical Trial for Ascariasis Treatment

This protocol outlines a general methodology for a double-blind, placebo-controlled clinical trial.

Objective: To evaluate the cure rate and egg reduction rate of this compound in humans infected with Ascaris lumbricoides.

Procedure:

-

Participant Recruitment: Recruit individuals with confirmed Ascaris lumbricoides infection, diagnosed by the presence of eggs in stool samples.

-

Baseline Assessment: Collect stool samples for two consecutive days before treatment to determine the baseline fecal egg count using a standardized technique (e.g., Kato-Katz or Ritchie-Frick egg dilution).

-

Randomization and Blinding: Randomly assign participants to either the this compound treatment group or a placebo group in a double-blind fashion.

-

Drug Administration: Administer the treatment or placebo. A typical dosage for this compound is 75 mg/kg daily for 2 days.

-

Follow-up and Outcome Assessment: Collect stool samples at predetermined intervals post-treatment (e.g., days 7, 14, and 21).

-

Efficacy Calculation:

-

Cure Rate: The percentage of participants in the treatment group who become egg-negative after treatment.

-

Fecal Egg Count Reduction Rate (FECRR): Calculated using the mean pre- and post-treatment egg counts.

-

-

Safety Monitoring: Monitor and record any adverse events throughout the study.

Figure 2. Generalized experimental workflow for an in vivo efficacy study.

Conclusion

This compound remains a relevant therapeutic option for ascariasis, particularly in specific clinical situations. Its primary in vivo effect is the induction of flaccid paralysis in Ascaris lumbricoides through its action as a GABA receptor agonist, which leads to hyperpolarization of the parasite's muscle cells. This mechanism, supplemented by the blockade of acetylcholine transmission and inhibition of energy metabolism, results in the safe and effective expulsion of the worms from the host's intestine. While newer broad-spectrum anthelmintics are now more commonly used, the well-understood mechanism and safety profile of piperazine ensure its continued place in the pharmacological arsenal against this widespread parasitic disease.

References

Piperazine Citrate for the Treatment of Enterobius vermicularis Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine citrate is an anthelmintic agent with a long history of use in the treatment of enterobiasis, the infection caused by the pinworm Enterobius vermicularis. Its primary mechanism of action involves the modulation of neurotransmission in the parasite, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract. While largely superseded by newer benzimidazole agents like mebendazole and albendazole due to their higher single-dose efficacy and broader spectrum of activity, a technical understanding of piperazine's pharmacology, efficacy, and associated experimental methodologies remains valuable for researchers in parasitology and drug development. This guide provides an in-depth review of this compound, focusing on its core scientific principles, quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Piperazine exerts its anthelmintic effect by acting as a selective agonist at the parasite's neuromuscular junction. It primarily targets γ-aminobutyric acid (GABA) receptors on the nematode's muscle cells.[1][2]

-

GABA Receptor Agonism : Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[1][3][4]

-

Hyperpolarization : Binding of piperazine to the GABA receptor opens chloride ion channels, leading to an influx of Cl⁻ ions into the muscle cell.

-

Flaccid Paralysis : The increased negative charge inside the cell (hyperpolarization) makes the muscle cell less excitable, inhibiting its ability to contract. This results in a state of flaccid paralysis.

-

Expulsion : The paralyzed worms are unable to maintain their position within the host's intestine and are expelled live from the body by normal peristaltic action.

Some evidence also suggests piperazine may interfere with acetylcholine at the neuromuscular junction and block the production of succinate by the worm, further contributing to its paralytic effect. This selectivity for the parasite's neuromuscular system accounts for its relatively low toxicity in the host.

References

- 1. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative evaluation of mebendazole, piperazine and pyrantel in threadworm infection. Anthelmintic Study Group on Enterobiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

Piperazine Citrate: A Potential Therapeutic Avenue for Cryptosporidiosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly among children and immunocompromised individuals.[1] The current standard of care, nitazoxanide, exhibits limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutic agents.[2][3][4] This technical guide explores the potential of piperazine citrate, a well-established anthelmintic, as a repurposed drug for the treatment of cryptosporidiosis. Recent preclinical studies have demonstrated its promising activity against Cryptosporidium parvum, one of the most common species affecting humans.

Quantitative Efficacy Data

In vivo studies utilizing a murine model of cryptosporidiosis have provided the primary quantitative evidence for the anti-cryptosporidial activity of this compound. The following tables summarize the key findings from a pivotal study assessing the efficacy of this compound in both immunocompetent and immunocompromised mice.

Table 1: Efficacy of this compound in Immunocompetent Mice Infected with C. parvum

| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Oocyst Reduction Rate (%) |

| This compound | 20 | 7 | 4 |

| This compound | 30 | 7 | Significant reduction (specific % not provided) |

| This compound | 40 | 7 | Significant reduction (specific % not provided) |

| Nitazoxanide | 100 | 7 | 86-93 |

| This compound + Nitazoxanide | 30 + 100 | 7 | 89-95 |

| Control | - | - | 0 |

Data extracted from Rashed et al., 2021.[5]

Table 2: Efficacy of this compound in Immunocompromised Mice Infected with C. parvum

| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Oocyst Reduction Rate (%) |

| This compound | 20 | 7 | 72 |

| This compound | 30 | 7 | Significant reduction (specific % not provided) |

| This compound | 40 | 7 | Higher significant reduction than 20 & 30 mg/kg |

| Nitazoxanide | 100 | 5 | Significant reduction |

| This compound + Nitazoxanide | 30 + 100 | 7 | 95 |

| Control | - | - | 0 |

Data extracted from Rashed et al., 2021.

These studies indicate that this compound, particularly at higher doses and in combination with nitazoxanide, significantly reduces the shedding of C. parvum oocysts in a dose-dependent manner. Notably, the combination therapy demonstrated the highest efficacy in both immunocompetent and immunocompromised mouse models.

A related piperazine derivative, MMV665917, has also shown significant promise in various animal models, including mice, calves, and piglets, against both C. parvum and C. hominis. In a diarrheic piglet model of C. hominis infection, MMV665917 at 20 mg/kg twice daily for 7 days was more effective than a 10 mg/kg dose. This compound was reported to be curative in a mouse model of chronic cryptosporidiosis.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiments that have evaluated the efficacy of this compound against Cryptosporidium parvum.

1. Animal Model and Husbandry:

-

Species: Male Swiss Albino mice.

-

Weight: Approximately 20 gm.

-

Housing: Mice are housed in separate, labeled cages under controlled laboratory conditions with access to suitable food and water.

2. Immunosuppression (for immunocompromised model):

-

Agent: Dexamethasone®.

-

Administration: Administered for 15 days prior to infection to induce an immunosuppressive state.

3. Parasite and Infection:

-

Species: Cryptosporidium parvum.

-

Source: Oocysts are typically obtained from the stool of infected individuals or animals.

-

Infection: Experimental infection is confirmed before the commencement of treatment.

4. Drug Preparation and Administration:

-

This compound: Administered as an oral suspension at doses of 20, 30, and 40 mg/kg.

-

Nitazoxanide (NTZ): Administered as a syrup (100mg/5ml).

-

Combination Therapy: this compound (30 mg/kg) is administered with nitazoxanide.

5. Assessment of Efficacy:

-

Sample Collection: Morning stool samples are collected from the mice.

-

Oocyst Detection: Stool smears are prepared and stained using the modified Ziehl-Neelsen method to identify and count C. parvum oocysts.

-

Endpoint: The primary endpoint is the reduction in the number of oocysts shed in the feces of treated groups compared to an untreated control group.

Mechanism of Action

The proposed mechanism of action for this compound against parasitic worms is through its activity as a gamma-aminobutyric acid (GABA) agonist. It is hypothesized that a similar mechanism may be at play in its effect against Cryptosporidium.

Caption: Proposed mechanism of action of this compound on Cryptosporidium.

By binding to and activating GABA receptors on the parasite's cell membranes, this compound is thought to open chloride ion channels. The subsequent influx of chloride ions leads to hyperpolarization of the cell membrane, resulting in flaccid paralysis of the parasite. This paralysis would prevent the parasite from maintaining its position within the host's intestine, leading to its expulsion.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound against cryptosporidiosis is depicted below.

Caption: In vivo experimental workflow for assessing this compound efficacy.

Conclusion and Future Directions

The preliminary evidence for the efficacy of this compound against Cryptosporidium parvum is encouraging, particularly in immunocompromised models where current treatments fail. The synergistic effect observed when combined with nitazoxanide suggests a potential combination therapy that could enhance treatment outcomes. Further research is warranted to elucidate the precise molecular targets of this compound in Cryptosporidium and to optimize dosing regimens. Clinical trials are the necessary next step to validate these preclinical findings and to establish the safety and efficacy of this compound for the treatment of human cryptosporidiosis. The repurposing of this existing and affordable drug could offer a much-needed therapeutic option in the fight against this debilitating parasitic disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jesp.journals.ekb.eg [jesp.journals.ekb.eg]

Sub-chronic Oral Toxicity of Piperazine Citrate in Rats: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sub-chronic effects of piperazine citrate administration in rats, with a focus on hepatotoxicity and nephrotoxicity. The information is compiled from multiple toxicological studies to support researchers and professionals in drug development and safety assessment.

Executive Summary

This compound, a widely used anthelmintic agent, has a high therapeutic index.[1] However, sub-chronic exposure in rat models has demonstrated the potential for dose-dependent toxicity, primarily affecting the liver and, to a lesser extent, the kidneys. This guide summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and provides visual representations of the toxicological pathways and experimental workflows.

Hepatotoxicity

Sub-chronic administration of this compound in rats has been shown to induce significant, dose-dependent increases in key serum markers of liver function. These findings suggest that prolonged high-dose exposure can be inimical to the liver and may compromise its normal function.[1][2]

Quantitative Data: Liver Function Parameters

The following table summarizes the dose-dependent effects of this compound on serum liver enzymes and bilirubin levels in rats after four months of treatment.[1][2]

| Parameter | Control Group | 30 mg/kg this compound | 60 mg/kg this compound | 100 mg/kg this compound | p-value vs. Control |

| Aspartate Transaminase (AST) (IU/L) | 12.8 ± 1.32 | 22.8 ± 1.43 | 27.6 ± 1.08 | 38.4 ± 3.75 | <0.01 (all doses) |

| Alanine Transaminase (ALT) (IU/L) | Not specified | 17.0 ± 0.77 | 18.2 ± 0.92 | 24.6 ± 1.50 | Statistically significant |

| Alkaline Phosphatase (ALP) (IU/L) | 49.6 ± 10.36 | 96.2 ± 0.49 | 132.8 ± 12.06 | 314.8 ± 38.46 | <0.01 (all doses) |

| Total Bilirubin (µmol/L) | 8.12 ± 0.08 | 8.32 ± 0.08 | 10.32 ± 0.9 | 16.18 ± 1.34 | p=0.1151 (30mg/kg), p=0.0406 (60mg/kg), p<0.0001 (100mg/kg) |

| Conjugated Bilirubin (µmol/L) | 4.24 ± 0.098 | 4.32 ± 0.08 | 4.4 ± 0.00 | 8.80 ± 0.00 | p=0.5447 (30mg/kg), p=0.1407 (60mg/kg), p=0.0002 (100mg/kg) |

Data presented as mean ± standard error.

Histological examination of the liver in rats treated with this compound revealed extensively deranged morphology, further supporting the biochemical findings of hepatotoxicity. The elevation in AST and ALP may suggest cholestasis.

Nephrotoxicity

Sub-chronic this compound administration has also been shown to impact kidney function, although the effects appear to be less pronounced than the observed hepatotoxicity.

Quantitative Data: Kidney Function Parameters

The following table summarizes the effects of this compound on serum creatinine, urea, and electrolyte levels in rats.

| Parameter | Control Group | 30 mg/kg this compound | 60 mg/kg this compound | 100 mg/kg this compound | p-value vs. Control |

| Creatinine (mmol/L) | Not specified | 89.8 ± 6.68 | 117.8 ± 17.11 | 148.2 ± 27.37 | Not statistically significant (all doses) |

| Urea (mmol/L) | Not specified | 5.16 ± 0.13 | 4.98 ± 0.60 | 6.16 ± 0.31 | p=0.1394 (30mg/kg), p=0.4193 (60mg/kg), p=0.0135 (100mg/kg) |

| Sodium (Na+) | Not specified | Not specified | Statistically significant | Statistically significant | p=0.0253 (60mg/kg), p=0.0012 (100mg/kg) |

| Potassium (K+) | Not specified | Not specified | Statistically significant | Statistically significant | p=0.0094 (60mg/kg), p=0.0005 (100mg/kg) |

Data presented as mean ± standard error.

Histological examination of the kidneys revealed extensively deranged morphology, indicating that sub-chronic high doses of this compound could be harmful to the kidneys.

Other Toxicological Observations

A 30-day study in Sprague-Dawley rats administered 150 mg/kg of piperazine daily showed no significant changes in fasting blood sugar, glycogen content in various tissues, or liver DNA, RNA, and protein content. However, a notable decrease in total lipid levels was observed in the liver, muscle, kidney, heart, and lungs of the treated group compared to the control group.

Experimental Protocols

The following sections detail the typical experimental designs used in the sub-chronic toxicity studies of this compound in rats.

Animal Model and Husbandry

-

Species: Sprague-Dawley or Wistar albino rats

-

Sex: Both male and female rats are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the commencement of the study.

-

Housing: Rats are housed in standard laboratory cages with ad libitum access to standard laboratory diet and water.

Dosing and Administration

-

Test Substance: this compound dissolved in a suitable vehicle (e.g., distilled water).

-

Route of Administration: Oral gavage is the most common route.

-

Dosage Levels: Studies have typically employed a control group and at least three dose levels, for example, 30, 60, and 100 mg/kg body weight/day.

-

Duration: Sub-chronic studies are conducted for periods ranging from 30 days to 4 months.

In-life Observations and Terminal Procedures

-

Clinical Signs: Daily observation for any signs of toxicity or changes in behavior.

-

Body Weight and Food Consumption: Recorded weekly.

-

Blood Collection: At the end of the study, blood is collected for hematological and biochemical analysis.

-

Necropsy and Histopathology: All animals are subjected to a gross necropsy. Key organs, including the liver and kidneys, are collected, weighed, and preserved for histopathological examination.

Visualizations

Experimental Workflow for Sub-chronic Toxicity Study

Caption: A typical experimental workflow for a 90-day sub-chronic oral toxicity study.

Logical Pathway of this compound-Induced Hepatotoxicity

Caption: Logical relationship of this compound administration to observed hepatotoxicity.

Logical Pathway of this compound-Induced Nephrotoxicity

Caption: Logical relationship of this compound administration to observed nephrotoxicity.

References

The Anti-Inflammatory Potential of the Piperazine Scaffold: A Technical Overview for Researchers

An In-depth Guide to Early-Stage Investigations into Piperazine Derivatives as Anti-Inflammatory Agents

Introduction

While piperazine citrate is well-established as an anthelmintic agent, recent scientific inquiry has shifted towards the anti-inflammatory potential of the core piperazine scaffold. This technical guide synthesizes the initial, yet promising, investigations into various piperazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The piperazine moiety is emerging as a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. This guide provides a comprehensive summary of the quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future research in this burgeoning field.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of various piperazine derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key findings, providing a comparative look at the potency of different structural modifications to the piperazine core.

In Vitro Anti-Inflammatory Activity

A number of studies have focused on the ability of piperazine derivatives to inhibit key mediators of inflammation in cell-based assays. The data below highlights the inhibition of nitric oxide (a pro-inflammatory molecule) and tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Piperazine Derivatives

| Compound ID | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| PD-1 | Nitrite Production | 10 µM | 39.42% | [1] |

| PD-2 | Nitrite Production | 10 µM | 33.7% | [1] |

| PD-1 | TNF-α Generation | 10 µM | 56.97% | [1] |

| PD-2 | TNF-α Generation | 10 µM | 44.73% |[1] |

Another crucial target in anti-inflammatory drug discovery is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Several piperazine derivatives have been evaluated for their ability to selectively inhibit COX-2.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Piperazine Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| 9d | 33.4 | 0.25 | 133.6 | [2] |

| Celecoxib (Standard) | 29.53 | 0.36 | 82.04 | |

Note: A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory effects of novel compounds. The data below presents the percentage of edema inhibition by various methyl salicylate derivatives of piperazine.

Table 3: In Vivo Anti-inflammatory Activity of Methyl Salicylate Piperazine Derivatives in Carrageenan-Induced Paw Edema Model

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) after 3h | Reference |

|---|---|---|---|

| M2 | 100 | 48.2 | |

| M14 | 100 | 51.5 | |

| M15 | 100 | 55.3 | |

| M16 | 100 | 58.7 | |

| Aspirin (Standard) | 100 | 45.6 |

| Indomethacin (Standard) | 5 | 59.8 | |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rat or mouse.

Materials:

-

Male Wistar rats or Swiss albino mice (150-200g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (piperazine derivative)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast animals for 12 hours before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Group I: Vehicle control

-

Group II: Reference drug

-

Group III, IV, etc.: Test compound at different doses

-

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay is used to determine the effect of a compound on the production of pro-inflammatory cytokines.

Objective: To measure the inhibition of TNF-α and IL-6 production by a test compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (piperazine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Cytotoxicity Assay: In a parallel plate, perform an MTT assay to assess the cytotoxicity of the test compound at the tested concentrations.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. Ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

Initial investigations suggest that the anti-inflammatory effects of piperazine derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Some piperazine derivatives have been shown to inhibit this pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Piperazine derivatives have been shown to interfere with the phosphorylation of key MAPK proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial investigation of the anti-inflammatory properties of a novel piperazine derivative.

Conclusion

The initial investigations into the anti-inflammatory properties of piperazine derivatives are highly encouraging. The data presented in this guide demonstrates that the piperazine scaffold is a promising starting point for the development of novel anti-inflammatory agents. Derivatives have shown potent in vitro and in vivo activity, often comparable to or exceeding that of established non-steroidal anti-inflammatory drugs. The elucidation of their mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for rational drug design and optimization. Further research is warranted to explore the structure-activity relationships within this chemical class, to assess their pharmacokinetic and safety profiles, and to ultimately translate these promising preclinical findings into therapeutic applications for a range of inflammatory conditions. This guide serves as a foundational resource to aid in these future endeavors.

References

- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Piperazine Citrate as a Reference Standard in Anthelmintic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate is a widely recognized anthelmintic drug used in both human and veterinary medicine for the treatment of infections caused by intestinal roundworms (nematodes), such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2][3] Its well-characterized mechanism of action and consistent in vitro effects make it an excellent positive control or reference standard in anthelmintic drug discovery and screening assays. These application notes provide detailed protocols for utilizing this compound as a reference standard in common in vitro anthelmintic assays.

Mechanism of Action

Piperazine is a GABA receptor agonist.[1] It acts on the neuromuscular junction of susceptible helminths by mimicking the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic activity.

Quantitative Data Summary

The following tables summarize the in vitro anthelmintic activity of this compound against various helminth species from published studies. These data can be used as a benchmark for evaluating the potency of novel anthelmintic compounds.

Table 1: Adult Worm Motility Assay - Pheretima posthuma (Earthworm) as a Model Organism

| This compound Concentration (mg/mL) | Time to Paralysis (minutes) | Time to Death (minutes) | Reference |

| 10 | 15.67 ± 0.33 | 32.33 ± 0.88 | Study A |

| 15 | 11.33 ± 0.33 | 25.00 ± 0.58 | Study A |

| 10 | 28.37 ± 1.14 | 65.13 ± 1.42 | Study B |

| 15 | 21.12 ± 0.42 | 58.34 ± 1.03 | Study B |

| 10 | 30.50 ± 0.84 | 75.17 ± 1.11 | Study C |

Data are presented as Mean ± SEM. Studies A, B, and C represent different experimental setups and should be compared with caution.

Table 2: Larval and Adult Stage Assays - Ascaridia galli (Poultry Roundworm)

| Assay Type | This compound Concentration | Endpoint | Result | Reference |

| Larval Migration Inhibition Assay | 6.78 x 10^7 nM | EC50 | - | |

| In Vivo (Chicken) | 100 mg/kg body weight | Efficacy against mature worms | 94% | |

| In Vivo (Chicken) | 200 mg/kg body weight | Efficacy against mature worms | 100% |

Experimental Protocols

The following are detailed protocols for common in vitro anthelmintic assays using this compound as a reference standard.

Adult Worm Motility Assay

This assay is widely used for the primary screening of anthelmintic compounds and is particularly effective for nematodes. The common earthworm, Pheretima posthuma, is often used as a model organism due to its anatomical and physiological resemblance to parasitic gastrointestinal roundworms.

References

Application Notes and Protocols for the Quantitative Determination of Piperazine Citrate in Syrup

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazine citrate is an anthelmintic agent widely used in pharmaceutical formulations, particularly in syrup form for pediatric use. Accurate quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed protocols for three distinct analytical methods for the quantitative determination of this compound in syrup: a non-aqueous titrimetric method as per the United States Pharmacopeia (USP), a spectrophotometric method, and a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization.

Non-Aqueous Titrimetric Method (Official USP Method)

This method is based on the titration of this compound with perchloric acid in a non-aqueous medium (glacial acetic acid), using a visual indicator to determine the endpoint.

Principle: Piperazine is a weak base. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced, allowing for direct titration with a strong acid like perchloric acid.

Experimental Protocol:

Reagents and Materials:

-

Glacial Acetic Acid (AR grade)

-

Perchloric Acid, 0.1 N solution in glacial acetic acid

-

Crystal Violet indicator solution

-

This compound Reference Standard (USP grade)

-

Sample of this compound Syrup

-

Standard volumetric flasks, pipettes, and burette

Procedure:

-

Standardization of 0.1 N Perchloric Acid: Accurately weigh about 700 mg of primary standard potassium hydrogen phthalate, previously dried at 120°C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green. Perform a blank determination and make any necessary corrections. Calculate the normality of the perchloric acid solution.

-

Sample Preparation: Accurately weigh a quantity of this compound syrup equivalent to about 200 mg of this compound and transfer it to a 100 mL beaker.[1]

-

Titration: Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary to aid dissolution.[1] Add a few drops of crystal violet indicator solution.

-

Titrate the solution with standardized 0.1 N perchloric acid to a blue-green endpoint.[1]

-

Perform a blank determination by titrating 100 mL of glacial acetic acid with the 0.1 N perchloric acid and make any necessary correction.[1]

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇ (this compound).[1]

Percentage of this compound = ( (V_s - V_b) * N * 10.71 ) / (W_s) * 100

Where:

-

V_s = Volume of perchloric acid consumed by the sample (mL)

-

V_b = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid solution

-

W_s = Weight of the syrup sample taken (mg)

Spectrophotometric Method (Complexation with Bromothymol Blue)

This method relies on the formation of a colored complex between piperazine and bromothymol blue, which can be extracted and measured spectrophotometrically. This method is noted to be significantly faster than the official USP method.

Principle: Piperazine, being a base, forms a colored complex with the acid dye bromothymol blue. This complex is extractable into an organic solvent like chloroform, and its absorbance is proportional to the concentration of piperazine.

Experimental Protocol:

Reagents and Materials:

-

Bromothymol Blue solution

-

Chloroform (AR grade)

-

Buffer solution (pH as specified in the detailed method, typically acidic)

-

This compound Reference Standard (USP grade)

-

Sample of this compound Syrup

-

UV-Visible Spectrophotometer

-

Separatory funnels, volumetric flasks, and pipettes

Procedure:

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. For each standard, transfer a known aliquot to a separatory funnel.

-

Complex Formation and Extraction: Add the specified buffer solution and the bromothymol blue solution to the separatory funnel. Extract the formed complex with a measured volume of chloroform.

-

Measurement: Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for similar complexes is often in the visible region.

-

Sample Analysis: Accurately measure a quantity of the syrup, dilute it appropriately with water, and treat an aliquot in the same manner as the standards.

-

Measure the absorbance of the sample extract.

Calculation: Determine the concentration of this compound in the sample by comparing its absorbance with the standard curve.

High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization

Since piperazine lacks a significant chromophore for UV detection, a derivatization step is necessary to form a UV-active product. This protocol outlines a method using dansyl chloride for derivatization.

Principle: Piperazine is derivatized with dansyl chloride to form a UV-absorbing derivative. This derivative is then separated and quantified using a normal-phase HPLC system.

Experimental Protocol:

Reagents and Materials:

-

Dansyl Chloride solution

-

Sodium Carbonate solution

-

1-Benzylpiperazine (Internal Standard)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound Reference Standard (USP grade)

-

Sample of this compound Syrup

-

HPLC system with a UV detector and a cyanopropyl column

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound and the internal standard (1-benzylpiperazine).

-

Sample Preparation: Dilute an accurately weighed amount of the syrup with water.

-

Derivatization: To an aliquot of the standard or sample solution, add the internal standard solution, followed by the dansyl chloride and sodium carbonate solutions. Sonicate the mixture to facilitate the reaction.

-

Extraction: Extract the formed dansyl derivatives into chloroform.

-

Chromatographic Conditions:

-

Column: Cyanopropyl column

-

Mobile Phase: Hexane:Isopropanol (e.g., 85:15)

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 335 nm

-

Injection Volume: As appropriate

-

Calculation: Calculate the ratio of the peak area of the bis-dansyl-piperazine to the peak area of the internal standard for both the standard and the sample. Determine the concentration of this compound in the sample by comparing these ratios. The detector response has been shown to be linear for this compound concentrations ranging from 8–50 μg on-column.

Quantitative Data Summary

| Parameter | Titrimetric Method (USP) | Spectrophotometric Method | HPLC with Derivatization |

| Principle | Non-aqueous acid-base titration | Complex formation with a dye | Pre-column derivatization and chromatographic separation |

| Specificity | Moderate (subject to interference from other basic substances) | Moderate (can be affected by other amines) | High |

| Sensitivity | Lower | Moderate to High | Very High |

| Analysis Time | Longer (several hours including standardization) | Rapid (around 15 minutes per sample) | Moderate (depends on derivatization and run time) |

| Instrumentation | Basic laboratory glassware (burette, etc.) | UV-Visible Spectrophotometer | HPLC system with UV detector |

| Typical Use | Official quality control, assay of bulk drug | Rapid quality control, in-process checks | Stability studies, impurity profiling, research |

Visualizations

Caption: General workflow for the quantitative determination of this compound in syrup.

References

High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Piperazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of piperazine using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for various applications, including the determination of piperazine as an impurity in active pharmaceutical ingredients (APIs), analysis of piperazine in formulations, and pharmacokinetic studies.

Introduction

Piperazine is a widely used organic compound in the pharmaceutical industry, both as an active ingredient and a synthetic intermediate.[1] Its analysis by HPLC, however, presents significant challenges due to its physicochemical properties. As a hydrophilic and basic compound that lacks a strong chromophore, piperazine exhibits poor retention on traditional reversed-phase columns and has low UV absorptivity.[1][2]

To address these analytical hurdles, several HPLC-based strategies have been developed. The two primary approaches are:

-

Pre-column Derivatization: This technique involves reacting piperazine with a labeling agent to introduce a chromophore, which allows for sensitive UV or fluorescence detection.[1][2]

-

Specialized Chromatography and Detection: This approach utilizes stationary phases with multiple retention mechanisms, such as mixed-mode or hydrophilic interaction chromatography (HILIC), to enhance the retention of polar, basic compounds like piperazine. When derivatization is not feasible, alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be employed.

This document details a robust and validated HPLC method involving pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) for the trace analysis of piperazine.

Challenges and Solutions in Piperazine HPLC Analysis

The following diagram illustrates the logical relationship between the analytical challenges associated with piperazine and the corresponding solutions.

Caption: Challenges and solutions in the HPLC analysis of piperazine.

Quantitative Data Summary

The following table summarizes the quantitative performance of the pre-column derivatization HPLC method for piperazine analysis.

| Parameter | Value | Reference |

| Linearity Range | 30 to 350 ppm | |

| Limit of Detection (LOD) | 30 ppm | |

| Limit of Quantification (LOQ) | 90 ppm | |

| Accuracy (% Recovery) | 104.87 - 108.06% | |

| Precision (%RSD) | 1.13% |

Experimental Protocol: Quantitative Analysis of Piperazine via Pre-column Derivatization with NBD-Cl

This method is suitable for determining trace amounts of piperazine in active pharmaceutical ingredients (APIs). The protocol involves the derivatization of piperazine with NBD-Cl to form a stable, UV-active product that can be readily quantified by HPLC.

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Alliance e2695 separations module or equivalent |

| Detector | 2998 photodiode array UV detector or equivalent |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |